Benzo[d]isothiazol-6-ylmethanamine
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Overview
Description
Benzo[d]isothiazol-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the isothiazole ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve specific properties or functionalities .
Common Reagents and Conditions
Oxidation: Selectfluor-mediated oxidation in aqueous media is a common method for oxidizing this compound.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles to replace specific functional groups on the isothiazole ring.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, which may exhibit different chemical and biological properties .
Scientific Research Applications
Benzo[d]isothiazol-6-ylmethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The compound’s structure allows it to form non-covalent interactions with its targets, which can result in the inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: Another derivative of isothiazole with similar structural features but different functional groups.
Benz[c]isothiazole: An isomeric form of Benzo[d]isothiazole with distinct chemical properties.
Uniqueness
Benzo[d]isothiazol-6-ylmethanamine is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1,2-benzothiazol-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2 |
InChI Key |
QITRYTDXCZAJHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)SN=C2 |
Origin of Product |
United States |
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